molecular formula C11H6Cl2F2N2 B1480213 2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine CAS No. 1271475-48-9

2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine

Cat. No.: B1480213
CAS No.: 1271475-48-9
M. Wt: 275.08 g/mol
InChI Key: QAUGHMCMZHYVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C11H6Cl2F2N2 and its molecular weight is 275.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its derivatives are crucial in the synthesis of small molecule anticancer drugs, demonstrating a variety of synthetic routes and optimization of methods for increased yield. For example, a rapid synthetic method was developed for target compounds, establishing them as important intermediates in drug synthesis (Zhou et al., 2019).

Biological Activities

  • Pyrimidine derivatives have been evaluated for their analgesic and anti-inflammatory activities, with specific substitutions on the pyrimidine ring influencing their biological efficacy. Certain derivatives have shown to possess potent anti-inflammatory and analgesic activities, highlighting the importance of the chemical structure in therapeutic applications (Muralidharan et al., 2019).

Structural and Molecular Analysis

  • Crystallographic studies of pyrimidine compounds, including those with chlorophenyl substitutions, have provided insights into their molecular structures, bonding patterns, and hydrogen bonding interactions. These studies are vital for understanding the physical and chemical properties of the compounds, which can influence their biological activities and solubility (Kang et al., 2015).

Antimicrobial and Antifungal Properties

  • New derivatives of pyrimidine have been synthesized and screened for their inhibitory activity against various microbial strains. The findings indicate selective antimicrobial and antifungal effectiveness, suggesting potential applications in developing new therapeutic agents (Jafar et al., 2013).

Nonlinear Optical Properties

  • The study of thiopyrimidine derivatives for nonlinear optics (NLO) applications demonstrates the significance of pyrimidine rings in the field of materials science. These compounds exhibit promising NLO characteristics, making them suitable for optoelectronic applications (Hussain et al., 2020).

Properties

IUPAC Name

2-chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2F2N2/c12-7-3-1-2-6(4-7)8-5-9(10(14)15)17-11(13)16-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUGHMCMZHYVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.